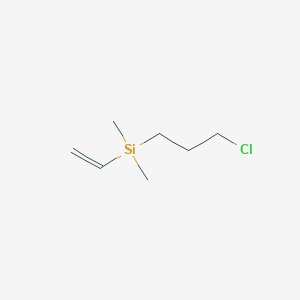

(3-Chloropropyl)dimethyl(vinyl)silane

Übersicht

Beschreibung

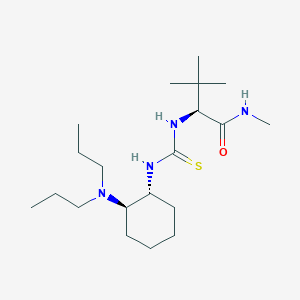

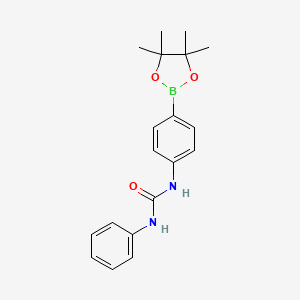

“(3-Chloropropyl)dimethyl(vinyl)silane” is an organosilicon compound . It is also known as “Chloro(3-chloropropyl)dimethylsilane” and has the empirical formula C5H12Cl2Si . It is used as a starting material to prepare misonidazole-based 18 F-radiolabeled organosilicon compounds for medical imaging applications . It can also serve as an intermediate in the synthesis of block copolymers .

Synthesis Analysis

The synthesis of “this compound” involves various methods. One such method is the borane-catalysed polycondensation of hydrosilanes and alkoxysilanes . Another method involves the use of tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis

The molecule contains a total of 24 atoms, including 15 Hydrogen atoms, 7 Carbon atoms, and 1 Chlorine atom . It also contains a total of 23 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can participate in [2+4] cycloaddition reactions with t-butyllithium in the presence of 2,3-dimethyl-1,3-butadiene to afford cycloadducts . It can also react with various substrates, such as glass, metals, ceramics, and polymers, through a condensation or addition reaction .Physical And Chemical Properties Analysis

“this compound” is a liquid with a refractive index of n20/D 1.414 . Its molecular weight is 162.73 .Wirkmechanismus

Target of Action

(3-Chloropropyl)dimethyl(vinyl)silane is a type of organosilicon compound. It is primarily used as a raw material in the preparation of silicone materials . The primary targets of this compound are the molecules and structures that make up these materials, such as polymers containing Si–O–Si repeating units .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. One of the key reactions is the hydrolysis of the methoxysilane coupling agents (MSCA), which includes this compound . This hydrolysis reaction is a second-order reaction, and both temperature and acidity can promote it .

Biochemical Pathways

The hydrolysis of this compound is part of a larger biochemical pathway involved in the synthesis of silicone materials. This pathway includes the nucleophilic substitution of chlorosilanes with water to form low molecular weight linear silanols and cyclic siloxanes, which are further reacted into high molecular weight polymers catalyzed by acids or bases .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can consider its analogous properties. The compound has a boiling point of 170-171°C, a density of 0.94 g/cm³, and it reacts slowly with moisture/water . These properties can affect its distribution and reactivity in the environment.

Result of Action

The result of the action of this compound is the formation of silicone materials. These materials have a wide range of applications, including use in adhesives, membranes, implants, and dielectric electroactive polymers .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and acidity. Both of these factors can promote the hydrolysis reactions that the compound undergoes . Additionally, the compound’s reactivity with moisture means that the presence of water in the environment can also affect its action .

Safety and Hazards

“(3-Chloropropyl)dimethyl(vinyl)silane” is a hazardous chemical that can cause skin, eye, and respiratory irritation, as well as central nervous system depression, if ingested, inhaled, or absorbed through the skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

The future directions of “(3-Chloropropyl)dimethyl(vinyl)silane” involve its potential applications in the synthesis of multifunctional siloxane copolymers with terminal vinyl or allyl functional groups . These copolymers can be used in advanced applications such as adhesives, membranes, implants, and dielectric electroactive polymers .

Eigenschaften

IUPAC Name |

3-chloropropyl-ethenyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClSi/c1-4-9(2,3)7-5-6-8/h4H,1,5-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBRUWBYARXTCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCl)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)

![3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3068793.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarbaldehyde](/img/structure/B3068810.png)